4-Ketobenzotriazine-CH2-S-(CH2)2-COOH

Immunoassay Development Hapten Design Organophosphorus Pesticide Detection

Inconsistent hapten-carrier conjugation ratios compromise immunoassay reproducibility. MBP (CAS 170033-08-6) is the validated immunizing hapten for generating monoclonal antibodies against the organophosphorus pesticide azinphos-methyl, as established by Mercader et al. (1999). • Thioether-linked propanoic acid spacer ensures optimal immunogen presentation for high-affinity antibody generation. • Strong UV absorbance (λmax ~256-260 nm) enables precise, non-destructive hapten-to-carrier ratio quantification via UV spectrophotometry, minimizing interference from carrier proteins. • Structurally distinct from ether-bridged (HBA) or longer-chain (MBH) analogs-eliminates cross-reactivity variables in heterologous assay optimization.

Molecular Formula C11H11N3O3S
Molecular Weight 265.29 g/mol
Cat. No. B12379636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ketobenzotriazine-CH2-S-(CH2)2-COOH
Molecular FormulaC11H11N3O3S
Molecular Weight265.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(N=N2)CSCCC(=O)O
InChIInChI=1S/C11H11N3O3S/c15-10(16)5-6-18-7-14-11(17)8-3-1-2-4-9(8)12-13-14/h1-4H,5-7H2,(H,15,16)
InChIKeyIJYMTTGJQIASLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MBP Hapten: Structural and Functional Overview


4-Ketobenzotriazine-CH2-S-(CH2)2-COOH (CAS 170033-08-6, synonym MBP), chemically defined as 3-[(4-Oxo-1,2,3-benzotriazin-3-yl)methylthio]propanoic acid, is a heterobifunctional hapten reagent with a terminal carboxyl group for amine conjugation . Its core comprises a 1,2,3-benzotriazin-4(3H)-one chromophore linked via a methylene-thioether bridge to a propanoic acid spacer arm (molecular formula C11H11N3O3S, molecular weight 265.29 g/mol) [1]. This compound is employed as an immunizing hapten in the development of monoclonal antibody-based immunoassays, particularly enzyme-linked immunosorbent assays (ELISAs) for small-molecule analytes [2].

Why MBP Cannot Be Substituted


Generic substitution in hapten-based immunoassay development is precluded by the precise structural determinants of antibody recognition and assay sensitivity. The 4-ketobenzotriazine (1,2,3-benzotriazin-4-one) scaffold is structurally and functionally distinct from the 1,2,3-benzotriazole ring system used in peptide coupling additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) [1]. The MBP hapten incorporates a specific thioether-linked propanoic acid spacer arm; altering spacer length or composition directly impacts immunogen presentation, hapten-carrier conjugation efficiency, and ultimately the sensitivity and specificity of the resulting immunoassay [2]. Even closely related benzotriazinone derivatives—such as the oxygen-bridged analog HBA (4-Ketobenzotriazine-O-CH2-COOH, CAS 113939-90-5) or the longer-chain MBH (4-Ketobenzotriazine-CH2-S-(CH2)5-COOH)—yield antibodies with divergent cross-reactivity profiles and detection limits, as spacer heterology is a well-established determinant of immunoassay performance [3]. The precise linkage chemistry (thioether vs. ether) and spacer length (three-carbon propanoic acid vs. five-carbon chain or direct methylene) are not interchangeable variables; each parameter has been empirically optimized for specific target analytes [4].

MBP Differentiation Evidence


Spacer Arm Length for Organophosphorus Immunoassay Sensitivity

MBP features a three-carbon propanoic acid spacer arm (total linker length: methylene-thioether-propanoic acid, corresponding to a 4-atom backbone excluding the sulfur heteroatom, approximate extended length 5.2–5.8 Å). This spacer length was selected for the development of monoclonal ELISAs against the organophosphorus pesticide azinphos-methyl [1]. Systematic studies on hapten spacer heterology demonstrate that spacer arms of 6–8 carbon atoms (6.3–8.8 Å) produce optimal antibody titers and affinity for small-molecule targets, while excessively long or short spacers reduce immunoassay sensitivity due to steric shielding or inadequate epitope presentation [2].

Immunoassay Development Hapten Design Organophosphorus Pesticide Detection

Thioether Linkage Stability Advantage

MBP incorporates a methylene-thioether (-CH2-S-) linkage connecting the benzotriazinone core to the propanoic acid spacer. In contrast, the commercially available analog HBA (4-Ketobenzotriazine-O-CH2-COOH, CAS 113939-90-5) utilizes an oxygen-bridged ether (-O-CH2-) linkage . Thioether bonds exhibit superior resistance to hydrolytic cleavage compared to benzylic or alkyl ether linkages under physiological and storage conditions. While direct comparative hydrolysis rate constants between MBP and HBA are not published, the general class-level stability of thioethers versus ethers in hapten-protein conjugates is well-documented [1].

Hapten Conjugation Linker Chemistry Immunogen Stability

Benzotriazinone UV Quantification of Conjugates

The 1,2,3-benzotriazin-4(3H)-one (4-ketobenzotriazine) core of MBP exhibits strong UV absorbance with a λmax at approximately 256–260 nm (ε ~6,000–8,000 M⁻¹cm⁻¹) [1]. This chromophoric property enables direct spectrophotometric determination of hapten-to-carrier protein (e.g., BSA, KLH, OVA) conjugation ratios without requiring secondary labeling or destructive assays. In contrast, the widely used 1,2,3-benzotriazole-based additives (e.g., HOBt) and triazine herbicides (e.g., atrazine) possess distinct UV profiles requiring different quantification parameters [2].

Hapten-Protein Conjugate Characterization UV Spectrophotometry Quality Control

Spacer Architecture Distinction for Cross-Reactivity

MBP belongs to a family of 4-ketobenzotriazine-derived haptens developed for organophosphorus pesticide immunoassays. A closely related analog, BA (2-(4-Oxo-1,2,3-benzotriazin-3-yl)acetic acid), features a direct methylene (-CH2-) linker to the carboxylic acid group without the intervening thioether or extended carbon chain present in MBP [1]. Systematic studies on hapten heterology demonstrate that spacer composition and attachment point profoundly influence antibody cross-reactivity profiles. The MBP spacer (methylene-thioether-propanoic acid) presents the benzotriazinone haptenic determinant at a distinct orientation and distance relative to BA, resulting in divergent antibody recognition patterns [2].

Hapten Heterology Cross-Reactivity Immunoassay Selectivity

MBP Optimal Application Scenarios


Immunoassay Development for Azinphos-methyl Residue

MBP is the hapten of choice for generating monoclonal antibodies against the organophosphorus pesticide azinphos-methyl, as empirically validated by Mercader et al. (1999) [1]. The thioether-linked propanoic acid spacer presents the 4-ketobenzotriazine determinant at the optimal distance for eliciting high-affinity antibodies while preserving the structural features necessary for specific recognition of the target analyte. Competitive ELISAs developed using MBP-derived immunogens achieve detection limits suitable for regulatory residue monitoring in agricultural commodities [1].

Quality Control of Hapten-Protein Conjugates

The strong UV absorbance of the 1,2,3-benzotriazin-4-one core (λmax ~256–260 nm) enables rapid, non-destructive quantification of hapten-to-carrier protein conjugation ratios via UV spectrophotometry [2]. This capability is particularly valuable for laboratories producing immunogens for in-house use or for commercial conjugate manufacturers requiring rigorous batch-to-batch consistency documentation. The distinct spectral profile minimizes interference from carrier proteins (λmax ~280 nm) relative to benzotriazole-based alternatives [3].

Hapten Heterology Studies for Immunoassay Optimization

MBP serves as a critical reference compound in hapten heterology studies aimed at optimizing immunoassay sensitivity and selectivity. Its distinct spacer architecture (methylene-thioether-propanoic acid) provides a defined structural variant relative to direct methylene-linked haptens (e.g., BA) or oxygen-bridged analogs (e.g., HBA) [1]. Comparative screening of MBP against these structural variants allows researchers to identify the optimal hapten-carrier conjugate and coating antigen combination that minimizes cross-reactivity with structurally related interferents while maximizing assay sensitivity [4].

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